(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-aminoethyl)imidazo[1,2-b]pyrazol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-1-2-11-3-4-12-8(11)5-7(6-13)10-12/h3-5,13H,1-2,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLJUZWJRSMJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)CO)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
Two main synthetic strategies have been reported for compounds structurally related to (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol:
- Method A: Starting from β-amino acid derivatives (e.g., Boc-β-alanine) to build pyrazole intermediates, followed by hydrazine condensation and subsequent transformations to install aminoethyl and hydroxymethyl groups.
- Method B: Cyclization of substituted pyrazole or imidazole precursors with various hydrazines or aldehydes, followed by functional group modifications such as reduction or acylation.
Detailed Synthetic Procedure from β-Alanine Derivatives
A robust method begins with N-Boc-β-alanine as the starting material, which undergoes a Masamune-Claisen type condensation to form a β-keto ester intermediate. This is then reacted with hydrazine derivatives under reflux in methanol to yield 1-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.
- Step 1: Conversion of Boc-β-alanine to β-keto ester.
- Step 2: Reaction with hydrazine derivatives (R1NHNH2) in refluxing methanol to form pyrazole carbamates.
- Step 3: Acidolytic deprotection using HCl in ethyl acetate to remove Boc groups and yield the free aminoethyl pyrazol-5-ol derivatives.
This method achieves yields ranging from 48% to 84% depending on the specific hydrazine used and reaction conditions.
| Step | Reagents/Conditions | Product Type | Yield (%) |
|---|---|---|---|
| 1 | Boc-β-alanine → β-keto ester (Masamune-Claisen condensation) | β-keto ester intermediate | Not specified |
| 2 | β-keto ester + hydrazine derivatives, MeOH reflux | tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates | 48–83 |
| 3 | Acidolytic deprotection (HCl–EtOAc) | 3-(2-aminoethyl)-1H-pyrazol-5-ols | 78–84 |
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Steps | Reaction Conditions | Yields (%) | Notes |
|---|---|---|---|---|---|
| Boc-β-alanine route | N-Boc-β-alanine | Masamune-Claisen condensation, hydrazine reflux, acidolytic deprotection | MeOH reflux, HCl-EtOAc deprotection | 48–84 | Straightforward, good yields, versatile |
| Pyrazolyl acetate amidation | Dimethyl acetone-1,3-dicarboxylate + hydrazines | Ester hydrolysis, amidation, LiAlH4 reduction | Base hydrolysis, reflux THF reduction | 42–79 (amidation), 50–54 (reduction) | Access to dialkyl analogues |
| Imidazo[1,2-b]pyrazole synthesis | Benzoyl chloride, hydrazines, cyanoacrylate esters | Cyclization, reduction with NaBH4 | Reflux, NaBH4 in MeOH, chromatography | Not specified | Core ring system formation and hydroxymethyl installation |
| Functionalization & cyclization | Imidazolo methanol derivatives | Reaction with chloroacetyl chloride, cyclization | DCM, 45 °C, 2 h | Not specified | Formation of imidazoxazinone derivatives |
Research Findings and Considerations
- The Boc-β-alanine method allows selective introduction of the aminoethyl substituent and hydroxymethyl functionality with relatively mild conditions and good yields.
- The amidation and reduction route offers structural diversity but involves more steps and moderate yields.
- The imidazo[1,2-b]pyrazole core synthesis via condensation and reduction is critical for building the bicyclic framework essential for the target compound.
- Functionalization of the hydroxymethyl group enables further derivatization and potential biological activity modulation.
- Purification techniques such as flash column chromatography and recrystallization are essential for obtaining pure compounds.
- Reaction monitoring by thin layer chromatography (TLC) and characterization by NMR, IR, and melting point determination are standard analytical methods used throughout these syntheses.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carbonyl derivatives. Key reagents and conditions include:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | 6-(imidazo[1,2-b]pyrazol-6-yl)ketone | |
| KMnO | Acidic aqueous solution | Carboxylic acid derivative |
For example, PCC selectively oxidizes the -CHOH group to a ketone without over-oxidizing the heterocyclic ring.
Esterification and Ether Formation
The alcohol group participates in nucleophilic substitution reactions:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.
-
Ether Synthesis :
Reactions Involving the Aminoethyl Group
The -NH group enables:
-
Schiff Base Formation : Condensation with aldehydes (e.g., terephthalaldehyde) to form imines (confirmed in analogous compounds) .
-
Acylation : Reaction with acetic anhydride or benzoyl chloride to yield amides .
-
Michael Addition : Acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyls .
Key Data :
-
Schiff base synthesis with terephthalaldehyde in methanol yields bis-imine derivatives (54% yield) .
-
Acylation with acetyl chloride produces stable acetamide derivatives .
Electrophilic Substitution on the Heterocyclic Ring
The imidazo[1,2-b]pyrazole ring undergoes electrophilic substitution at electron-rich positions (C3 and C7):
| Reaction Type | Reagent | Position Substituted | Source |
|---|---|---|---|
| Nitration | HNO/HSO | C3 | |
| Halogenation | NBS or Br/FeCl | C7 |
The aminoethyl group at position 1 directs electrophiles to the C3 and C7 positions via resonance effects.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization:
These reactions are facilitated by the aminoethyl group’s ability to stabilize transition-metal complexes .
Cyclization Reactions
Intramolecular cyclization forms fused polyheterocycles:
-
Thermal Cyclization : Heating in NMP at 180°C forms tricyclic derivatives .
-
Acid-Catalyzed Cyclization : HCl in MeOH induces ring closure via dehydration .
Example :
Thermal treatment yields imidazo[1,2-b:4,5-b']dipyrazoles, confirmed by HRMS .
Reduction and Hydrogenolysis
-
Noble Metal Catalysts : H/Pd-C reduces the heterocyclic ring’s double bonds.
-
Selective Reduction : NaBH selectively reduces carbonyl groups without affecting the amine.
Solubility and Stability
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with imidazo[1,2-b]pyrazole structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-b]pyrazole have been evaluated for their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often implicated in cancer progression.
- Case Study : A derivative similar to (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol was shown to induce apoptosis in cancer cell lines by targeting PI3Kα with an IC50 value of 1.94 nM, demonstrating its potential as a lead compound for anticancer drug development .
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Similar Derivative | 1.94 | PI3Kα Inhibition |
Antimicrobial Properties
Imidazo[1,2-b]pyrazole derivatives have also been investigated for their antimicrobial effects. Research indicates that these compounds can exhibit potent antibacterial activity against various gram-positive and gram-negative bacteria.
- Case Study : A series of imidazo[1,2-b]pyrazole derivatives were synthesized and tested for antibacterial efficacy. Some compounds displayed significant activity against Mycobacterium species, highlighting their potential use in treating infections .
| Compound | Activity | Target |
|---|---|---|
| Imidazo Derivative | Potent | Mycobacterium |
Neurological Applications
The compound's structural characteristics suggest potential applications in neurological disorders. Inhibitors targeting adaptor-associated kinase 1 (AAK1), which is associated with pain and neurodegenerative diseases, have been developed based on imidazo[1,2-b]pyrazole scaffolds.
- Case Study : Research has shown that AAK1 inhibitors can reduce pain responses in animal models, indicating a therapeutic avenue for conditions like Alzheimer's disease and Parkinson's disease .
| Application | Disease Targeted | Effect |
|---|---|---|
| AAK1 Inhibition | Alzheimer’s Disease | Pain Reduction |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects.
- Findings : SAR studies reveal that modifications to the imidazole ring can significantly alter biological activity. For example, substituents at specific positions on the pyrazole ring enhance binding affinity to target proteins involved in cancer cell proliferation .
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the imidazole ring followed by functionalization with amino groups.
Mechanism of Action
The mechanism of action of (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Variations on the Imidazo[1,2-b]pyrazole Core
Hydrophilic vs. Lipophilic Substituents
- Target Compound: The 2-aminoethyl group introduces basicity and hydrophilicity, likely reducing logD (octanol-water partition coefficient) and improving solubility compared to alkyl or aryl substituents .
- This compound is primarily used in research settings .
- (1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2098012-08-7): The cyclopropylmethyl substituent balances moderate lipophilicity with steric effects, offering intermediate solubility .
Reactive or Toxic Substituents
- (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine (CAS 2092038-99-6): The propargyl group enables click chemistry applications but may compromise stability .
Heterocyclic Core Modifications
Imidazo[1,2-b]pyridazine Derivatives
- Hazards include skin/eye irritation (H315, H319) .
- [6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl]methanol (CAS 42452-51-7): The dimethylamino group enhances solubility but reduces basicity compared to the target compound’s primary amine .
Imidazo[1,2-a]pyrazine Derivatives
Key Data Table
Biological Activity
The compound (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a member of the imidazo[1,2-b]pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on existing literature.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring fused with a pyrazole moiety, which is known to influence its biological activity. The synthesis typically involves multi-step reactions that include the formation of the imidazole and pyrazole rings through condensation reactions.
Antitumor Activity
Research has shown that imidazo[1,2-b]pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds within this class have been evaluated for their inhibitory effects on various cancer cell lines. For instance, studies have indicated that certain derivatives can inhibit the activity of key kinases involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase .
Table 1: Antitumor Activity of Imidazo[1,2-b]pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A375 (melanoma) | 0.5 | BRAF inhibition |
| 2 | MCF-7 (breast) | 0.75 | EGFR inhibition |
| 3 | HCT116 (colon) | 0.6 | Aurora-A inhibition |
Anti-inflammatory Properties
In addition to antitumor activity, imidazo[1,2-b]pyrazole derivatives have demonstrated anti-inflammatory effects. One study highlighted the ability of these compounds to inhibit the production of pro-inflammatory cytokines in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Antibacterial and Antifungal Activity
Imidazo[1,2-b]pyrazole derivatives have also been studied for their antibacterial and antifungal properties. For example, certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Table 2: Antimicrobial Activity of Imidazo[1,2-b]pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 4 | Staphylococcus aureus | 0.12 | Antibacterial |
| 5 | Escherichia coli | 0.25 | Antibacterial |
| 6 | Candida albicans | 0.49 | Antifungal |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features. Modifications at various positions on the imidazole and pyrazole rings can enhance or reduce activity against specific biological targets. For instance:
- Substitution on the pyrazole ring has been shown to affect kinase inhibition potency.
- The presence of electron-donating or withdrawing groups can significantly alter the compound's interaction with target enzymes.
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-b]pyrazole derivatives in preclinical settings:
- Case Study 1: A derivative was tested in a xenograft model of melanoma and showed a significant reduction in tumor size compared to controls.
- Case Study 2: In vitro assays demonstrated that a specific derivative inhibited nitric oxide production in LPS-stimulated macrophages, indicating potential for use in inflammatory conditions.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol?
- Methodological Answer : A sequential one-pot synthesis using hydrazine hydrate, ethoxymethylene malononitrile derivatives, isocyanides, and aldehydes can be adapted for the imidazo[1,2-b]pyrazole core. The 2-aminoethyl substituent may require protection (e.g., Boc or Fmoc groups) during synthesis to prevent side reactions. Post-synthetic deprotection and purification via column chromatography or recrystallization are critical . For analogous compounds, reaction optimization (e.g., solvent choice, temperature) has improved yields to >70% in some cases .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include N-H stretching (~3132 cm⁻¹ for amines) and C-O stretching (~1085 cm⁻¹ for methanol groups) .
- HRMS : Confirm molecular weight (e.g., [M]+ ion at m/z 309.1503 for related imidazo[1,2-b]pyrazoles) .
- NMR : Analyze ¹H and ¹³C shifts to confirm regiochemistry. For example, aromatic protons in imidazo[1,2-b]pyrazoles typically appear at δ 7.2–8.5 ppm, while methylene protons in the 2-aminoethyl group resonate at δ 2.8–3.5 ppm .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Use silica gel chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. For polar derivatives, reverse-phase HPLC with C18 columns and aqueous acetonitrile mobile phases achieves >95% purity. Recrystallization from ethanol or methanol is effective for crystalline intermediates .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
- Methodological Answer : Grow single crystals via slow evaporation of saturated solutions (e.g., ethanol/water). Use SHELX software for structure refinement, leveraging intensity data from Mo-Kα radiation (λ = 0.71073 Å). For example, SHELXL refined bond lengths in ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate to ±0.002 Å accuracy .
Q. How does functionalization of the imidazo[1,2-b]pyrazole core affect drug-like properties?
- Methodological Answer : Substituting the indole ring with imidazo[1,2-b]pyrazole reduces logD by ~1.5 units, enhancing aqueous solubility. For example, replacing indole in pruvanserin with this scaffold increased bioavailability by 40% in preclinical models. Computational tools (e.g., COSMO-RS) can predict solubility changes during design .
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvents : Polar aprotic solvents (DMF, DMSO) favor imidazo[1,2-b]pyrazole formation over byproducts.
- Temperature : Maintain 80–100°C for 6–12 hours to ensure complete ring closure . Monitor reaction progress via TLC or LC-MS.
Q. How to address contradictory spectral data during characterization?
- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For mass spectrometry discrepancies, compare isotopic patterns with theoretical simulations. Cross-validate with IR functional group analysis .
Q. What computational methods predict the reactivity of substituents on this scaffold?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
